molecular formula C21H19N3O3 B1224684 2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester

2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester

Cat. No. B1224684
M. Wt: 361.4 g/mol
InChI Key: RAQXMEIYUZVXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester is an alpha-amino acid ester.

Scientific Research Applications

Fluorescence Applications in Rhenium Complexes

Research has explored the use of benzimidazole derivatives in developing rhenium tricarbonyl core complexes for fluorescence applications. These compounds exhibit distinct coordination geometries and have been characterized through various spectroscopic methods, showing potential in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).

Synthesis and Biological Activities

Studies have synthesized ethyl esters of imidazo[1,2-a]benzimidazole derivatives and investigated their chemical properties. Some of these compounds demonstrated biological activities like fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).

Anticancer Screening and SAR Studies

A novel series of benzimidazoles with long-chain 1,3,4-oxadiazole moieties have been synthesized and tested for cytotoxic activity against various human cell lines. These studies contribute to understanding the structure-activity relationship in potential anticancer compounds (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

Anti-Inflammatory Activity

Research into benzimidazole derivatives has shown their potential in anti-inflammatory applications. Various derivatives were synthesized and tested, revealing significant anti-inflammatory activity compared to standard drugs like Indomethacin (Bhor & Sable, 2022).

properties

Product Name

2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 2-(2-methylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C21H19N3O3/c1-13-21(15-7-3-4-8-16(15)22-13)19(25)12-27-20(26)11-24-14(2)23-17-9-5-6-10-18(17)24/h3-10,22H,11-12H2,1-2H3

InChI Key

RAQXMEIYUZVXHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)COC(=O)CN3C(=NC4=CC=CC=C43)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
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2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
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2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 4
2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 5
2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester

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